molecular formula C8H9NO3 B1448386 3-(5-Hydroxypyridin-3-yl)propanoic acid CAS No. 1461715-17-2

3-(5-Hydroxypyridin-3-yl)propanoic acid

Cat. No.: B1448386
CAS No.: 1461715-17-2
M. Wt: 167.16 g/mol
InChI Key: JFTJRBKRPQDGRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Hydroxypyridin-3-yl)propanoic acid is an organic compound with the molecular formula C8H9NO3 It is characterized by a pyridine ring substituted with a hydroxyl group at the 5-position and a propanoic acid group at the 3-position

Scientific Research Applications

3-(5-Hydroxypyridin-3-yl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It may also cause eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Hydroxypyridin-3-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives.

    Propanoic Acid Substitution: The propanoic acid group is introduced at the 3-position through a substitution reaction, which may involve the use of reagents like acetic anhydride or propionic anhydride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: The use of catalysts to enhance reaction rates and selectivity.

    Temperature and Pressure Control: Maintaining specific temperature and pressure conditions to optimize the reaction.

    Purification: Employing purification techniques such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Hydroxypyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl group or the propanoic acid group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Acetic anhydride, propionic anhydride, or other acylating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield pyridine ketones, while reduction may produce pyridine alcohols.

Mechanism of Action

The mechanism of action of 3-(5-Hydroxypyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.

    Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Methoxypyridin-3-yl)propanoic acid: Similar structure but with a methoxy group instead of a hydroxyl group.

    3-(5-Chloropyridin-3-yl)propanoic acid: Contains a chlorine atom at the 5-position instead of a hydroxyl group.

    3-(5-Nitropyridin-3-yl)propanoic acid: Features a nitro group at the 5-position.

Uniqueness

3-(5-Hydroxypyridin-3-yl)propanoic acid is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from other similar compounds with different substituents at the 5-position.

Properties

IUPAC Name

3-(5-hydroxypyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-7-3-6(4-9-5-7)1-2-8(11)12/h3-5,10H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTJRBKRPQDGRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Hydroxypyridin-3-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(5-Hydroxypyridin-3-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(5-Hydroxypyridin-3-yl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(5-Hydroxypyridin-3-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(5-Hydroxypyridin-3-yl)propanoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(5-Hydroxypyridin-3-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.